7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

Catalog No.
S1973094
CAS No.
84030-20-6
M.F
C8H15N3
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

CAS Number

84030-20-6

Product Name

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

IUPAC Name

1-methyl-2,3,4,6,7,8-hexahydropyrimido[1,2-a]pyrimidine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C8H15N3/c1-10-5-3-7-11-6-2-4-9-8(10)11/h2-7H2,1H3

InChI Key

OEBXWWBYZJNKRK-UHFFFAOYSA-N

SMILES

CN1CCCN2C1=NCCC2

Canonical SMILES

CN1CCCN2C1=NCCC2

Catalyst for Chemical Reactions

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, also known as 1,3,4,6,7,8-Hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine (HMP) or more commonly MTBD, is a bicyclic guanidine base valued in scientific research for its strong basic properties. Its pKa, a measure of acidity, is exceptionally high (25.43 in acetonitrile and 17.9 in THF) []. This translates to its ability to effectively deprotonate a wide range of acidic molecules, making it a valuable tool for organic synthesis []. MTBD's steric hindrance, caused by the methyl group next to the nitrogen atom, allows it to participate in reactions without unwanted side reactions []. Research has explored its application in various organic reactions, including aldol condensations, Michael additions, and epoxide ring-opening reactions [].

Carbon Capture and Storage

Another promising area of research for MTBD is its potential role in carbon capture and storage (CCS). MTBD reacts with carbon dioxide (CO2) to form a stable carbamate complex []. This property suggests its possible use in capturing CO2 emissions from industrial processes. The captured CO2 could then be stored underground or utilized for other purposes []. Further research is needed to determine the efficiency and practicality of MTBD-based CCS technology.

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene, commonly referred to as mTBD, is a bicyclic compound characterized by its strong guanidine base properties. It has a molecular formula of C₈H₁₅N₃ and a notable pKa value of approximately 25.43 in acetonitrile and 17.9 in tetrahydrofuran, indicating its high basicity compared to many other organic compounds . The compound's structure features a triazabicyclic framework that contributes to its unique chemical behavior and reactivity.

The mechanism of action of mTBD primarily lies in its strong basicity. As a Brønsted-Lowry base, it can abstract protons from various substrates, influencing reaction rates and product formation in various catalytic processes []. For CO2 capture, mTBD likely reacts with CO2 through a nucleophilic addition reaction, forming a stable carbamate complex [].

mTBD is classified as a hazardous material. Here are some key safety points:

  • Skin Corrosion/Irritation: mTBD is corrosive and can cause severe skin burns and eye damage [].
  • Acute Toxicity: Data on specific toxicity is limited, but caution is advised due to its basic nature [].
  • Safety Precautions: Standard laboratory safety practices including wearing gloves, goggles, and working in a fume hood are essential when handling mTBD [].
1-MethylbiguanideLinearAntidiabetic agent with guanidine structure1,3-DimethylureaLinearSolvent and reagent with urea functionality

Uniqueness of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene:
The unique bicyclic structure of mTBD allows it to exhibit exceptional basicity and catalytic properties compared to linear guanidine derivatives. Its ability to form ionic liquids further distinguishes it from similar compounds, presenting unique opportunities in catalysis and environmental applications .

Several synthesis methods exist for 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene:

  • Cyclization Reactions: mTBD can be synthesized through cyclization of appropriate precursors that contain nitrogen functionalities.
  • Functional Group Transformations: Modifications of existing bicyclic compounds can yield mTBD through various functional group transformations.
  • Catalytic Methods: Utilizing catalytic conditions to promote the formation of the bicyclic structure from simpler starting materials has been explored .

The applications of 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene are diverse:

  • Catalysis: It is widely used as a catalyst in organic reactions due to its strong basicity and ability to stabilize transition states.
  • Carbon Capture: Its reactivity with carbon dioxide makes it a candidate for developing technologies aimed at reducing atmospheric CO₂ levels .
  • Ionic Liquids: The formation of ionic liquids from mTBD and acids provides opportunities for applications in green chemistry and material science.

Interaction studies involving 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene focus primarily on its behavior in catalytic processes and its interactions with acids to form ionic liquids. These studies highlight the compound's ability to facilitate various chemical transformations and its potential role in sustainable chemistry practices .

mTBD emerged from efforts to develop non-ionic superbases for organic synthesis. Early guanidine derivatives, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), were synthesized in the 1970s as alternatives to metal-based catalysts. The methyl derivative mTBD was first reported in the 1980s through the alkylation of TBD, with initial studies highlighting its enhanced basicity and stability compared to parent compounds. A 2019 study provided the first comprehensive dataset on mTBD's physical properties, including vapor pressure (11.1–10,000 Pa across 318–451 K) and liquid viscosity (290–363 K), enabling precise industrial applications.

Key milestones include:

  • 1990s: Identification of mTBD's ability to form ionic liquids with carboxylic acids, enabling cellulose dissolution.
  • 2010s: Optimization of solvent-free synthesis routes, achieving 95% purity and scalable production.
  • 2020s: Validation of mTBD-based ionic liquids like [mTBDH][MeOCH~2~COO] for energy-efficient fiber spinning.

Structural Classification as a Bicyclic Guanidine Superbase

mTBD belongs to the bicyclic guanidine family, characterized by a fused 6-5 ring system with three nitrogen atoms (Figure 1). The methyl group at N7 enhances steric protection of the imine nitrogen, increasing basicity by destabilizing the protonated form.

Molecular Features:

  • Empirical Formula: C~8~H~15~N~3~
  • Bicyclic Core: Two fused rings (six- and five-membered) with conjugated π-electrons.
  • Basicity: pK~a~ = 25.43 (CH~3~CN), surpassing DBU (pK~a~ = 24.3) and TMG (pK~a~ = 23.4).

The structure enables:

  • Cooperative Hydrogen Bonding: The N1–H group stabilizes transition states in catalysis.
  • Thermal Stability: Decomposition occurs above 200°C, facilitating high-temperature reactions.

Table 1: Basicity Comparison of Organic Superbases

CompoundpK~a~ (CH~3~CN)Structure Type
mTBD25.43Bicyclic guanidine
TBD26.00Bicyclic guanidine
DBU24.30Amidine
TMG23.40Monocyclic guanidine

Data from

Industrial and Academic Significance

mTBD bridges academic research and industrial innovation:

Catalysis

  • Polymerization: mTBD/urea catalysts enable controlled ring-opening polymerization of δ-valerolactone, achieving polydispersity indices <1.2.
  • Cascade Reactions: mTBD catalyzes amidation–cyclization–elimination cascades to synthesize cyclic imides, critical for pharmaceuticals.

Materials Science

  • Cellulose Processing: Ionic liquids like [mTBDH][OAc] dissolve 20 wt% cellulose at 85°C, enabling sustainable fiber production.
  • CO~2~ Capture: mTBD reacts reversibly with CO~2~, showing 0.41 mol CO~2~/mol base capacity in butyl acetate.

Academic Research

  • Thermodynamic Modeling: The PC-SAFT equation accurately predicts mTBD's vapor-liquid equilibria and compressibility.
  • Mechanistic Studies: In situ NMR reveals mTBD’s role in C–C bond cleavage during imide synthesis.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

84030-20-6

Dates

Modify: 2023-08-16

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